molecular formula C16H16F3N5O4 B13388042 N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13388042
M. Wt: 399.32 g/mol
InChI Key: SVVZRCQYSUXVDB-UHFFFAOYSA-N
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Description

7-TFA-ap-7-Deaza-dA is a modified nucleoside that finds application in the synthesis of deoxyribonucleic acid or nucleic acid. This compound is particularly useful in click chemistry, as it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-TFA-ap-7-Deaza-dA involves the modification of a nucleoside. The compound is prepared by introducing an alkyne group into the nucleoside structure, which allows it to participate in click chemistry reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 7-TFA-ap-7-Deaza-dA typically involves large-scale synthesis using automated equipment to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 98.81% .

Chemical Reactions Analysis

Types of Reactions

7-TFA-ap-7-Deaza-dA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the CuAAC reaction of 7-TFA-ap-7-Deaza-dA is a triazole ring-containing compound. This product is often used in the synthesis of complex biomolecules and materials .

Mechanism of Action

The mechanism of action of 7-TFA-ap-7-Deaza-dA involves its ability to participate in click chemistry reactions. The alkyne group in the compound reacts with azide groups to form stable triazole rings. This reaction is highly specific and efficient, making it useful for a variety of applications in chemistry, biology, and medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-TFA-ap-7-Deaza-dA is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This makes it particularly useful for the synthesis of complex biomolecules and materials, setting it apart from other modified nucleosides .

Properties

IUPAC Name

N-[3-[4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O4/c17-16(18,19)15(27)21-3-1-2-8-5-24(11-4-9(26)10(6-25)28-11)14-12(8)13(20)22-7-23-14/h5,7,9-11,25-26H,3-4,6H2,(H,21,27)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZRCQYSUXVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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